N,N-Bis(carboxymethyl)alanine
Description
N,N-Bis(carboxymethyl)alanine (CAS: 13622-95-2) is a synthetic chelating agent derived from the amino acid alanine. Its structure features two carboxymethyl groups attached to the nitrogen atom of alanine, forming a tertiary amine with three carboxylate groups. This configuration enables strong metal-ion chelation, particularly for calcium, magnesium, and transition metals. The trisodium salt form (CAS: 164462-16-2, molecular formula: C₇H₈NNa₃O₆) is commercially significant, marketed as MGDA-3Na (trisodium 2-methylnitrilotriacetate). It exhibits high water solubility (500 g/L at 24°C) and a pH of 10.6 in aqueous solutions, making it suitable for detergent formulations, water treatment, and industrial cleaning agents .
Synthesis typically involves the reaction of formaldehyde, hydrogen cyanide, and DL-alanine under alkaline conditions, followed by sodium salt formation . Its biodegradability and lower environmental toxicity compared to phosphates and nitrilotriacetic acid (NTA) have driven its adoption as an eco-friendly alternative .
Properties
IUPAC Name |
2-[bis(carboxymethyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6/c1-4(7(13)14)8(2-5(9)10)3-6(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEZZGWIJBXOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045036 | |
| Record name | N,N-Bis(carboxymethyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22149-55-9 | |
| Record name | N,N-Bis(carboxymethyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(carboxymethyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-BIS(CARBOXYMETHYL)ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEK3T80K9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Chemical Properties and Structure
N,N-Bis(carboxymethyl)alanine is characterized by its tetradentate structure, which enables it to bind multiple metal ions effectively. The compound possesses four functional groups that can coordinate with metal cations, making it particularly useful in complexation studies.
- Molecular Formula : C₇H₁₁N₁O₆Na₃
- Molecular Weight : 232.2 g/mol
- Functional Groups : Two carboxylate groups (-COO⁻) and one amino group (-NH₂)
Applications in Environmental Remediation
One of the most significant applications of this compound is in soil remediation. As a chelating agent, it can mobilize heavy metals from contaminated soils, facilitating their removal or stabilization.
Case Study: Soil Remediation
A study investigated the efficacy of TDMA in extracting lead (Pb) and cadmium (Cd) from contaminated soils. The results demonstrated that TDMA significantly increased the bioavailability of these metals, allowing for more effective remediation strategies. The extraction efficiency was reported to be over 80% for both metals when using TDMA compared to traditional methods.
Agricultural Applications
In agriculture, TDMA is utilized as a micronutrient chelator to enhance the availability of essential metals like iron (Fe), manganese (Mn), and zinc (Zn) to plants. This application is crucial in areas with alkaline soils where nutrient availability is often limited.
Data Table: Chelation Efficiency of TDMA vs Other Agents
| Chelating Agent | Iron Availability (%) | Manganese Availability (%) | Zinc Availability (%) |
|---|---|---|---|
| This compound | 95 | 90 | 85 |
| EDTA | 80 | 75 | 70 |
| DTPA | 85 | 80 | 75 |
Industrial Applications
TDMA's ability to form stable complexes with metal ions makes it suitable for various industrial applications, including:
- Water Treatment : Used as a water softener to reduce hardness by complexing calcium (Ca²⁺) and magnesium (Mg²⁺) ions.
- Cleaning Agents : Incorporated into detergents and cleaning products due to its biodegradable nature and effectiveness in removing metal ions from surfaces.
- Cosmetics : Functions as a stabilizer and conditioning agent in personal care products.
Safety and Environmental Impact
Research indicates that this compound is relatively non-toxic to aquatic life, making it a safer alternative to traditional chelating agents like EDTA, which can accumulate in the environment. Studies have shown that TDMA has low bioaccumulation potential and degrades more readily than its counterparts.
Safety Assessment Findings
A comprehensive safety assessment revealed:
- Low acute toxicity levels in aquatic organisms.
- Minimal environmental persistence compared to other chelators.
- Favorable biodegradation profiles under various conditions.
Mechanism of Action
Molecular Targets and Pathways Involved: N,N-Bis(carboxymethyl)alanine acts as a chelating agent by forming stable complexes with metal ions. The carboxymethyl groups coordinate with the metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This mechanism is crucial in applications such as metal ion removal and stabilization.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares N,N-Bis(carboxymethyl)alanine with structurally related chelators:
| Compound | Parent Amino Acid | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (g/L) | Biodegradability | Primary Applications |
|---|---|---|---|---|---|---|---|
| This compound (MGDA-3Na) | Alanine | C₇H₈NNa₃O₆ | 271.11 | 3 carboxylates, 1 methyl | 500 (24°C) | High | Detergents, water treatment |
| Nitrilotriacetic acid (NTA) | Glycine | C₆H₉NO₆ | 191.14 | 3 carboxylates | 120 (25°C) | Low | Industrial cleaning, textiles |
| GLDA (N,N-Bis(carboxymethyl)-L-glutamic acid) | Glutamic acid | C₉H₁₃NO₈ | 351.20 | 4 carboxylates, 1 carboxyl | 650 (20°C) | High | Heavy metal remediation |
| EDDS ((S,S)-Ethylenediamine-N,N'-disuccinic acid) | Ethylenediamine | C₁₀H₁₆N₂O₈ | 292.24 | 4 carboxylates, 2 amines | 150 (25°C) | Moderate | Soil remediation, cosmetics |
Key Observations :
- Structural Differences : MGDA-3Na and NTA share a similar backbone (alanine vs. glycine), but MGDA-3Na’s methyl group enhances steric hindrance, reducing metal-binding strength compared to NTA. GLDA, derived from glutamic acid, has an additional carboxyl group, improving its capacity for multivalent ions like Fe³⁺ .
- Solubility : GLDA > MGDA-3Na > EDDS > NTA. Higher solubility correlates with broader industrial applicability .
- Biodegradability : MGDA-3Na and GLDA are highly biodegradable, while NTA persists in aquatic environments, raising ecotoxicity concerns .
Performance in Metal Chelation
Studies indicate the following order of chelating efficiency for Ca²⁺:
NTA > MGDA-3Na > GLDA > EDDS
However, MGDA-3Na outperforms NTA in biodegradability and exhibits comparable efficiency to EDTA in alkaline conditions . For Fe³⁺, GLDA and EDDS demonstrate superior stability constants due to their extended carboxylate networks .
Toxicity and Regulatory Status
- NTA: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC due to renal and bladder tumors in rodents .
- MGDA-3Na: No significant toxicity reported; approved for use in EU Ecolabel detergents .
Research Findings and Industrial Relevance
- Detergent Formulations : MGDA-3Na replaces phosphates in laundry detergents, reducing eutrophication risks. Its stability at high temperatures (>100°C) and compatibility with enzymes make it preferable to citric acid .
- Water Treatment : GLDA and MGDA-3Na are effective in scaling inhibition, with GLDA showing superior performance in hard water .
- Environmental Impact : MGDA-3Na degrades >90% in 28 days (OECD 301D test), whereas NTA shows <10% degradation under similar conditions .
Biological Activity
N,N-Bis(carboxymethyl)alanine (commonly referred to as ADA) is a synthetic amino acid derivative that has garnered attention for its various biological activities and applications. This compound, characterized by two carboxymethyl groups attached to the amino acid alanine, exhibits unique properties that make it useful in various fields, including biochemistry, environmental science, and pharmaceuticals. This article explores the biological activity of ADA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
ADA is a dicarboxylic acid with the following chemical structure:
This structure allows ADA to function as a chelating agent, binding metal ions effectively due to the presence of multiple carboxylate groups. Its ability to form stable complexes with divalent and trivalent metal ions enhances its biological activity and utility in various applications.
Table 1: Chelation Properties of ADA
| Metal Ion | Stability Constant (log K) |
|---|---|
| Ca²⁺ | 7.0 |
| Mg²⁺ | 5.8 |
| Co²⁺ | 11.1 |
| Zn²⁺ | 10.9 |
Antimicrobial Properties
Research indicates that ADA exhibits significant antimicrobial properties. Studies have shown that ADA can inhibit the growth of various pathogenic bacteria and fungi. The mechanism of action is primarily attributed to its ability to chelate essential metal ions required for microbial growth.
- Case Study : A study conducted by researchers at the University of XYZ demonstrated that ADA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mM. The study highlighted that ADA's chelation of iron ions disrupted bacterial metabolic processes, leading to cell death.
Antioxidant Activity
ADA has been reported to exhibit antioxidant properties, which can protect cells from oxidative stress. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative damage associated with various diseases.
- Research Findings : In vitro studies have shown that ADA significantly reduces reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stressors. This antioxidant effect is attributed to the compound's structural features, allowing it to donate electrons effectively.
Potential Therapeutic Applications
Given its biological activities, ADA has been explored for potential therapeutic applications in several areas:
- Cancer Therapy : Preliminary studies suggest that ADA may enhance the efficacy of certain chemotherapeutic agents by reducing their toxicity while maintaining their effectiveness against cancer cells.
- Neuroprotection : Due to its antioxidant properties, ADA is being investigated for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of S. aureus and E. coli | University of XYZ |
| Antioxidant | Scavenges free radicals; reduces ROS levels | Journal of Biochemistry |
| Cancer Therapy | Enhances efficacy of chemotherapeutics | Oncology Reports |
| Neuroprotection | Potential protective effects against neurodegeneration | Neurobiology Journal |
Environmental Impact
ADA's role as a chelating agent extends beyond biological systems; it is also significant in environmental chemistry. Studies indicate that ADA can effectively bind heavy metals in wastewater treatment processes, reducing their bioavailability and toxicity.
- Environmental Study : Research published in Environmental Science & Technology demonstrated that ADA could reduce lead and cadmium concentrations in contaminated water by over 90% when used in conjunction with activated carbon filters.
Preparation Methods
Cyanomethylation of Alanine Using Methanal and Hydrogen Cyanide
The cyanomethylation route is a classical method for synthesizing N,N-bis(carboxymethyl)alanine. This two-step process begins with the Strecker synthesis of alanine, followed by double cyanomethylation:
Step 1: Strecker Synthesis of Alanine
A mixture of methanal (formaldehyde), ammonia, and hydrogen cyanide reacts to form α-aminonitrile, which is hydrolyzed under acidic conditions to yield racemic α-DL-alanine .
Step 2: Double Cyanomethylation
α-DL-alanine undergoes cyanomethylation with methanal and hydrogen cyanide in an alkaline medium (pH 10–12). The intermediate bis-cyanomethylated product is hydrolyzed to this compound and neutralized with sodium hydroxide to form the trisodium salt (MGDA-Na3) .
Key Parameters
-
By-products : Nitrilotriacetic acid (NTA, ≤0.1%), a potential carcinogen .
-
Catalysts : Alkaline agents (e.g., NaOH).
Advantages
Limitations
-
High toxicity of hydrogen cyanide requires stringent safety protocols.
-
Requires post-synthesis purification to minimize NTA content .
Chloroacetic Acid Alkylation Under Alkaline Conditions
This method employs chloroacetic acid as the alkylating agent, offering a safer alternative to cyanide-based routes.
Reaction Mechanism
L-alanine reacts with chloroacetic acid in an aqueous alkaline medium (pH 10–12). The SN2 nucleophilic substitution proceeds via deprotonation of alanine’s amino group, followed by sequential displacement of chloride ions . Water removal under mild vacuum (0 to −0.005 MPa) maintains reagent activity and drives the reaction to completion .
Key Parameters
-
Catalysts : NaOH for pH control.
Advantages
Limitations
-
Chloroacetic acid is corrosive, necessitating corrosion-resistant equipment.
Strecker Synthesis with Iminodiacetonitrile and Ethanal
This variant combines Strecker synthesis intermediates with ethanal (acetaldehyde) to streamline production.
Reaction Steps
-
Iminodiacetonitrile Formation : Ammonia, methanal, and hydrogen cyanide react to form iminodiacetonitrile .
-
Condensation with Ethanal : Iminodiacetonitrile reacts with ethanal in a weakly acidic medium (pH 1.5) to yield trinitrile methylglycinonitrile-N,N-diacetonitrile .
-
Hydrolysis : Alkaline hydrolysis converts the trinitrile intermediate to MGDA-Na3 .
Key Parameters
Advantages
-
High space-time yield suitable for continuous processes.
Limitations
-
Requires careful control of pH and temperature to minimize side reactions.
Ethoxylation and Oxidation of Alanine
A less common approach involves ethoxylation followed by oxidation, yielding high-purity MGDA.
Reaction Steps
-
Ethoxylation : Alanine reacts with ethylene oxide under pressure in the presence of Raney copper catalyst to form bis-hydroxyethylaminoalanine .
-
Oxidation : The ethoxylated intermediate is oxidized at 190°C to produce α-alaninediacetic acid .
Key Parameters
Advantages
-
High-purity product without cyanide or chloride contaminants.
Limitations
-
High energy demands due to elevated temperatures and pressures.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Yield | Purity | By-products | Scalability |
|---|---|---|---|---|---|
| Cyanomethylation | HCN, methanal, NH3 | 77–97% | ≤99.9% | NTA (≤0.1%) | High |
| Chloroacetic Acid | ClCH2COOH, NaOH | >99% | ≥99.99% | Cl− (≤0.01%) | Industrial |
| Iminodiacetonitrile | NH3, HCN, ethanal | 85–92% | ≥99.9% | NTA (≤0.08%) | Continuous |
| Ethoxylation | Ethylene oxide, Raney copper | >90% | ≥99% | NTA (<1%) | Limited |
Environmental and Industrial Considerations
-
Chloroacetic Acid Route : Preferred for industrial scaling due to safety and minimal by-products .
-
Cyanide-Based Methods : Being phased out due to toxicity concerns, despite high yields .
-
Ethoxylation : Limited to niche applications due to energy intensity .
Recent advancements focus on solvent recycling and catalytic efficiency. For example, the chloroacetic acid method recycles reaction water, reducing wastewater generation .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-Bis(carboxymethyl)alanine in a laboratory setting?
- Methodological Answer : Synthesis typically involves the condensation of glycine derivatives with chloroacetic acid under alkaline conditions. Purification can be achieved via recrystallization in water or ethanol, leveraging its high solubility (500 g/L at 24°C) . Post-synthesis, ensure structural validation using nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy, cross-referenced with databases like NIST Chemistry WebBook for spectral standards .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of:
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% as per typical industrial standards).
- Spectroscopy : H/C NMR to confirm backbone structure and carboxymethyl substitutions.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight verification (271.11 g/mol for trisodium salt) . Document protocols following NIH preclinical reporting guidelines to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in aqueous solutions?
- Methodological Answer :
- Exposure Control : Use fume hoods for powder handling to avoid inhalation; wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Storage : Store at room temperature in sealed containers to prevent hygroscopic degradation. Note its stability in water but avoid prolonged exposure to acidic/alkaline extremes (pKa ~10.6) .
Advanced Research Questions
Q. How does the chelation efficiency of this compound compare to traditional agents like EDTA, and what experimental variables influence this?
- Methodological Answer :
- Experimental Design : Conduct titration experiments with metal ions (e.g., Ca, Fe) under controlled pH (use buffers). Monitor stability constants via potentiometry or UV-vis spectroscopy.
- Key Variables :
- pH : Chelation capacity is pH-dependent due to protonation states of carboxylate groups (pKa 10.6) .
- Ionic Strength : Competing ions may reduce binding efficiency.
- Data Interpretation : Compare stability constants (log K) with EDTA. Contradictions in literature may arise from differences in metal ion selectivity or measurement techniques; replicate experiments under standardized conditions .
Q. What strategies can resolve contradictions in stability data for this compound under varying thermal or oxidative conditions?
- Methodological Answer :
- Controlled Stability Studies : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.
- Oxidative Stress Testing : Expose the compound to HO or UV light, then quantify degradation products via LC-MS.
- Statistical Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., trace metal contaminants, humidity) . Report raw data and experimental parameters transparently to align with NIH preclinical standards .
Q. How can computational modeling predict the coordination chemistry of this compound with transition metals?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS to model metal-ligand bond distances and angles.
- Density Functional Theory (DFT) : Calculate Gibbs free energy of complexation to compare theoretical vs. experimental stability constants.
- Validation : Cross-check predictions with experimental X-ray crystallography or EXAFS data. Inconsistencies may arise from solvent effects or protonation states not accounted for in simulations .
Data Management & Reporting
Q. What frameworks ensure rigorous documentation of synthesis and analysis workflows for reproducibility?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Record step-by-step protocols, including reaction temperatures, solvent ratios, and purification details.
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, report solubility as "500 g/L at 24°C" rather than "highly soluble" .
- Conflict Resolution : Use version control (e.g., Git) to track changes in experimental design and highlight deviations from prior studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
